molecular formula C18H18N4O2S B11521729 (E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone

(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone

Cat. No.: B11521729
M. Wt: 354.4 g/mol
InChI Key: QECDJWYTQXJUBK-NRNUCHLISA-N
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Description

(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a propenal moiety, and a benzisothiazolyl hydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves a multi-step process. One common method starts with the preparation of (E)-3-[4-(dimethylamino)phenyl]-2-propenal through a condensation reaction between 4-(dimethylamino)benzaldehyde and acetaldehyde under basic conditions. The resulting product is then reacted with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

(E)-3-[4-(dimethylamino)phenyl]-2-propenal 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C18H18N4O2S/c1-22(2)15-11-9-14(10-12-15)6-5-13-19-20-18-16-7-3-4-8-17(16)25(23,24)21-18/h3-13H,1-2H3,(H,20,21)/b6-5+,19-13+

InChI Key

QECDJWYTQXJUBK-NRNUCHLISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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